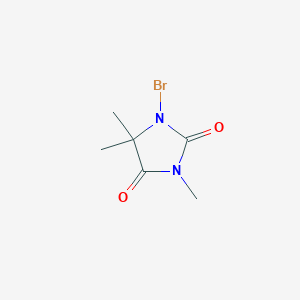
1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione is a chemical compound with the molecular formula C6H9BrN2O2. It is a derivative of imidazolidine and contains bromine, making it a brominated organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione can be synthesized through a series of bromination reactions. One common method involves the bromination of 5,5-dimethylhydantoin, followed by further reactions to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes, where 5,5-dimethylhydantoin is treated with bromine under controlled conditions to yield this compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione involves its ability to interact with biological molecules and disrupt cellular processes. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cell membranes, and other cellular effects .
Comparaison Avec Des Composés Similaires
1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione: This compound is structurally similar and also contains bromine and chlorine atoms.
5,5-Dimethylhydantoin: The parent compound from which 1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione is derived.
Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
70264-24-3 |
|---|---|
Formule moléculaire |
C6H9BrN2O2 |
Poids moléculaire |
221.05 g/mol |
Nom IUPAC |
1-bromo-3,5,5-trimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C6H9BrN2O2/c1-6(2)4(10)8(3)5(11)9(6)7/h1-3H3 |
Clé InChI |
GXSUDNWBHULBQB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)N1Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


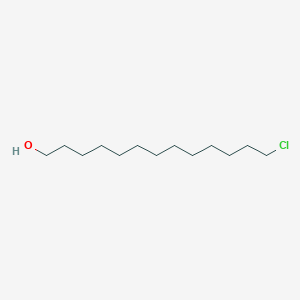
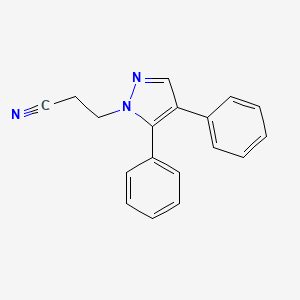

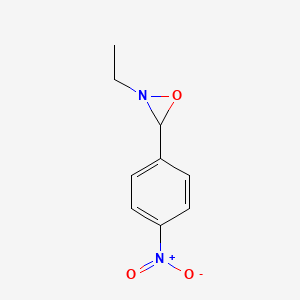
![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
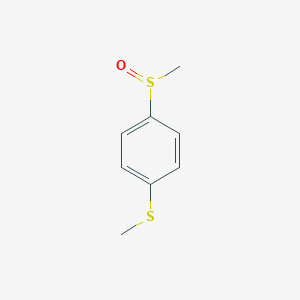



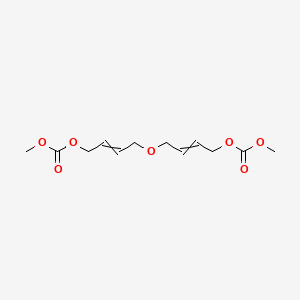


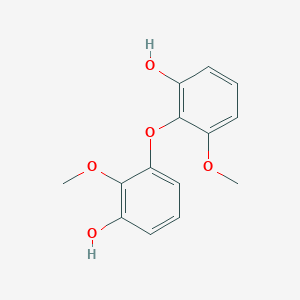
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
